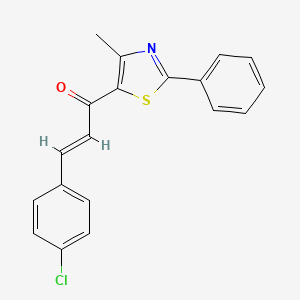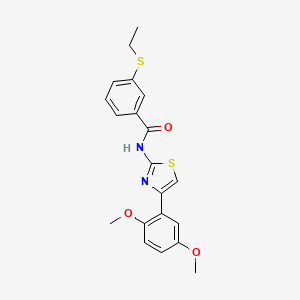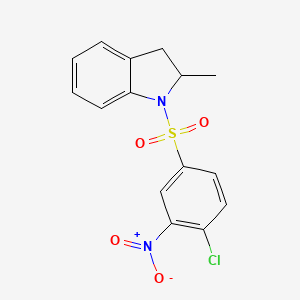
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-nitrobenzenesulfonyl group attached to a dihydroindole structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-methyl-2,3-dihydro-1H-indole under controlled conditions. The reaction is often catalyzed by copper and proceeds through an arylative cyclization mechanism . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonic acid derivatives: Formed by the oxidation of the sulfonyl group.
Substituted indoles: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves the inhibition of key molecular pathways. The compound exerts its effects by blocking the MAPK and NF-κB pathways, which are crucial for cell proliferation and inflammation . This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
3-chloro-4-nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
2-chloro-1-nitrobenzene-5-sulfonyl chloride: A structurally related compound with different substitution patterns.
Uniqueness
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. Its ability to inhibit key molecular pathways like MAPK and NF-κB sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-10-8-11-4-2-3-5-14(11)17(10)23(21,22)12-6-7-13(16)15(9-12)18(19)20/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDQSXXBLRLPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
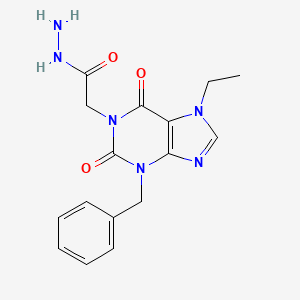
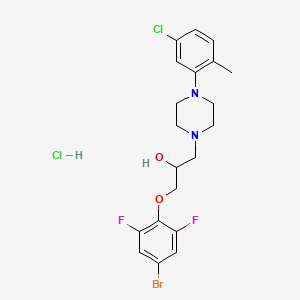
![3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
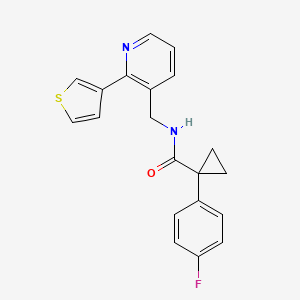
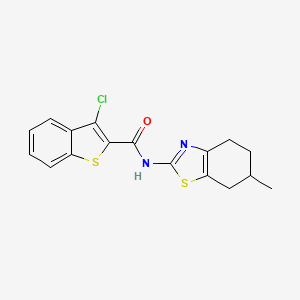
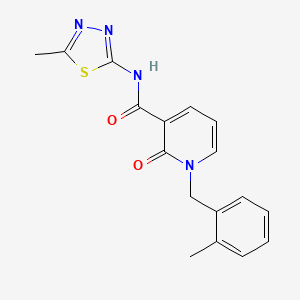
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)
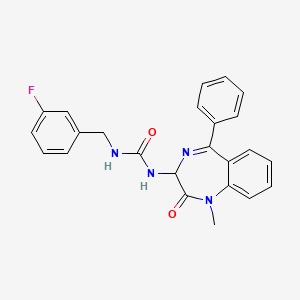
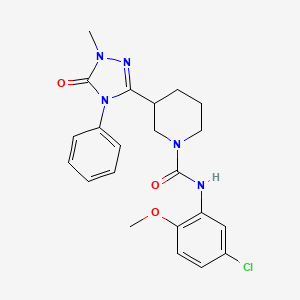
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)
